11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid
Description
This compound belongs to the cyclohepta[b]quinoline family, characterized by a seven-membered cycloheptane ring fused to a quinoline core. The chlorine substituent at position 11 and the carboxylic acid group at position 3 distinguish it from other analogues. Its synthesis involves chlorination and carboxylation steps, as inferred from related pathways (e.g., POCl₃-mediated chlorination in cycloheptaquinoline derivatives ). The carboxylic acid group enhances polarity, influencing solubility and biological interactions, while the chlorine atom may modulate electronic and steric properties.
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H14ClNO2/c16-14-10-4-2-1-3-5-12(10)17-13-8-9(15(18)19)6-7-11(13)14/h6-8H,1-5H2,(H,18,19) |
InChI Key |
QLZBCIAHOPMRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=C(C=C(C=C3)C(=O)O)N=C2CC1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the chlorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Material Science Applications
- Polymer Chemistry :
- Dyes and Pigments :
Case Studies
-
Case Study on Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry examined the anticancer effects of several quinoline derivatives on human breast cancer cells. The results indicated that modifications to the cyclohepta structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on healthy cells .
-
Research on Antimicrobial Activity :
- In a comparative study of various quinoline derivatives against Gram-positive and Gram-negative bacteria, 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline showed significant inhibition zones compared to standard antibiotics. This research suggests its potential use as an alternative antimicrobial agent .
Mechanism of Action
The mechanism of action of 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it binds to acetylcholinesterase, preventing the breakdown of acetylcholine . This interaction can lead to various biological effects, making it a compound of interest in pharmacological research.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural differences among analogues include:
- Position of substituents: Chlorine, fluorine, or nitrogenous groups (e.g., pyrrolidinyl, piperidinyl) at positions 2, 3, or 11.
- Functional groups : Carboxylic acids, methyl groups, or halogens.
Table 1: Structural and Physicochemical Comparison
*Predicted values based on analogous structures.
Acetylcholinesterase (AChE) Inhibition
Cycloheptaquinoline derivatives exhibit AChE inhibitory activity, but potency depends on substituents:
- Cycloheptane analogues: Lengthening the tether chain in hybrids reduces potency when a carboxylic acid is present (e.g., 12.9-fold decrease for 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline hybrids ).
- Methoxybenzofuran hybrids : Bulky substituents (e.g., cyclohepta rings) may hinder enzyme binding .
Anticancer Potential
- 2-Fluoro-carboxylic acid derivatives : Incorporated into bis-carboxamide ligands targeting telomeric quadruplex DNA, showing enhanced binding due to structural bulkiness .
- Target compound : The carboxylic acid at C3 may facilitate interactions with DNA phosphate backbones, though direct evidence is pending.
Biological Activity
11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H15ClN2O2
- Molecular Weight : 288.74 g/mol
- CAS Number : 5778-71-2
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of AChE and BChE:
| Compound | AChE IC50 (nM) | BChE IC50 (nM) |
|---|---|---|
| 11-Chloro Compound | 15.1 ± 0.2 | 5.96 ± 0.58 |
| Cyclohexaquinoline | Optimal Activity | - |
| Cycloheptaquinoline | - | Optimal Activity |
These results suggest that the compound may serve as a dual inhibitor, which is advantageous for treating conditions characterized by cholinergic deficits .
Antioxidant Activity
In addition to cholinesterase inhibition, this compound demonstrates notable antioxidant properties. Studies have shown that it can significantly reduce oxidative stress markers in biological systems:
- ABTS Assay : High antioxidant activity was recorded.
- Lipid Peroxidation : The compound inhibited lipid peroxidation in mouse brain homogenates.
This antioxidant capability is essential for protecting neuronal cells from oxidative damage, further supporting its potential therapeutic applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their derivatives:
-
Study on Cholinesterase Inhibition :
- A series of derivatives were synthesized and tested for their inhibitory effects on AChE and BChE.
- The most potent inhibitors were identified as having structural features similar to the cycloheptaquinoline framework.
- Neuroprotective Effects :
- Antioxidant Mechanisms :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid, and what are the critical parameters affecting yield?
- Methodological Answer : The synthesis of polycyclic quinoline-carboxylic acids typically involves cyclization reactions using POCl₃ or other acylating agents. For example, cyclopentanone and anthranilic acid can undergo cyclization in POCl₃ to form chloro-substituted quinoline intermediates, followed by carboxylation or hydrolysis steps . Critical parameters include:
- Reagent stoichiometry : Excess POCl₃ improves cyclization efficiency but requires careful quenching.
- Temperature control : Reactions often require reflux conditions (e.g., 110–120°C) to avoid side products.
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is commonly used to isolate the carboxylic acid derivative .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the carboxylic proton (δ ~12–13 ppm, broad) and aromatic protons in the tetrahydrocycloheptaquinoline core (δ 7.0–8.5 ppm). The chlorine substituent induces deshielding in adjacent carbons (~120–130 ppm) .
- IR : A strong C=O stretch (~1670–1700 cm⁻¹) confirms the carboxylic acid group. Absence of ester or amide peaks rules out derivatives .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₁₆H₁₃ClNO₂ for a related compound, m/z 298.0602 [M+H]⁺) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assay systems for this compound?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, cell lines). To address this:
- Standardize assay protocols : Use consistent cell lines (e.g., HEK293 for kinase assays) and buffer systems (e.g., PBS at pH 7.4).
- Control for solubility : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid aggregation .
- Validate target engagement : Use orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity .
Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer :
- pKa prediction : Tools like MarvinSketch or ACD/Labs calculate the carboxylic acid group’s pKa (~2.5–3.5), indicating ionization in physiological pH.
- Molecular dynamics (MD) simulations : Simulate the compound’s conformation in aqueous buffers to assess stability. For example, protonated carboxylic groups may form intramolecular H-bonds with the quinoline nitrogen, enhancing stability .
- Degradation pathways : Density functional theory (DFT) can model hydrolysis or oxidation pathways, identifying susceptible sites (e.g., chloro-substituent hydrolysis at high pH) .
Q. What are the structure-activity relationship (SAR) trends for modifying substituents on the tetrahydrocycloheptaquinoline core?
- Methodological Answer :
- Chloro position : Substitution at C-11 enhances steric interactions with hydrophobic enzyme pockets (e.g., kinase targets like DYRK1A), while C-3 carboxylation is critical for hydrogen bonding .
- Ring saturation : The tetrahydro moiety reduces planarity, potentially improving solubility but decreasing intercalation with DNA/RNA .
- Derivatization : Esterification of the carboxylic acid (e.g., ethyl ester) improves membrane permeability but requires hydrolysis for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
